5-Ethenylbicyclo[2.2.2]oct-2-ene
Description
5-Ethenylbicyclo[2.2.2]oct-2-ene is a bicyclic hydrocarbon with a rigid [2.2.2] bridge system and an ethenyl substituent at the 5-position. Its molecular formula is C₁₀H₁₄ (derived from the parent bicyclo[2.2.2]oct-2-ene, C₈H₁₂, with an ethenyl group adding C₂H₂) . The compound exhibits unique thermal and chemical reactivity due to its strained bicyclic framework. For instance, under thermal conditions (2–40 Torr, ~25°C), it undergoes isomerization to form bicyclo[4.2.2]deca-3,7-diene and rearranges into endo/exo stereoisomers . This reactivity is attributed to diradical intermediates formed during bond cleavage .
Properties
CAS No. |
21145-79-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-ethenylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2 |
InChI Key |
OVAIKAHGQOHGBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CCC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis (RCM). This method is advantageous due to its simplicity and convenience . The Diels-Alder reaction forms the bicyclic structure, and subsequent RCM helps in achieving the desired ethenyl substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. specific industrial methods are less documented and may vary based on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted bicyclo[2.2.2]octane.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure and reactivity make it suitable for constructing complex molecules and studying reaction mechanisms .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications. For instance, certain bicyclo[2.2.2]octene derivatives are known to inhibit enzymes like 11β-HSD1, which is involved in metabolic processes .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its unique structure contributes to the properties of the resulting materials, such as rigidity and stability .
Mechanism of Action
The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives often involves interaction with specific molecular targets. For example, derivatives that inhibit 11β-HSD1 interact with the enzyme’s active site, preventing its normal function and thereby affecting metabolic pathways . The rigid structure of the compound allows for precise interactions with target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Different Bridge Systems
- Bicyclo[2.2.1]hept-2-ene Derivatives: 5-Methylbicyclo[2.2.1]hept-2-ene (C₈H₁₂, MW 108.18) polymerizes effectively using Ziegler-type catalysts, unlike its [2.2.2] counterpart . The smaller bridge system in [2.2.1] compounds reduces steric strain, enhancing reactivity in polymerization.
Bicyclo[3.2.1]octan-2-one :
Substituent Effects on Reactivity
- 5-Methylbicyclo[2.2.2]oct-2-ene (C₉H₁₄, MW 122.21) fails to polymerize under Ziegler-type conditions, contrasting with 5-ethenyl derivatives that undergo thermal isomerization instead . The ethenyl group introduces additional conjugation and radical stabilization, altering reaction pathways .
Thermal and Chemical Stability
- Bicyclo[4.2.0]oct-2-ene :
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on parent structure .
Table 2: Thermal Reaction Outcomes (25°C, 2–40 Torr)
Q & A
Q. What are the established synthetic routes for 5-ethenylbicyclo[2.2.2]oct-2-ene, and how can purity be ensured?
Methodological Answer: The synthesis of bicyclic compounds like this compound typically involves cycloaddition or functionalization of pre-existing bicyclic frameworks. For example, details a reaction where 5-endo-cyanobicyclo[2.2.2]oct-2-ene is converted to an imino ether intermediate under anhydrous conditions . Key steps include:
- Reaction Conditions : Use of anhydrous solvents (e.g., Et₂O) and controlled temperature (5°C) to minimize side reactions.
- Purification : Crystallization or filtration to isolate the product, followed by elemental analysis (C, H, Cl, N) to confirm purity (>95% by analytical data) .
- Characterization : Melting point determination and comparison with literature values, supplemented by spectral data (e.g., IR, NMR) as outlined in .
Q. Table 1: Example Synthesis Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Anhydrous Et₂O, HCl gas | Solvent and catalyst |
| 2 | 5°C, overnight reaction | Controlled reaction rate |
| 3 | Filtration, crystallization | Isolation of product |
| 4 | Elemental analysis | Purity verification |
Q. What spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Computational :
Q. How does the bicyclic framework influence the compound’s stability under varying storage conditions?
Methodological Answer: The rigid bicyclo[2.2.2]octene core enhances thermal stability but may render the compound sensitive to oxidation due to strain. provides thermochemical data (ΔrH°) for related bicyclic systems, which can guide storage protocols :
- Storage : Inert atmosphere (N₂/Ar), dark glass vials at –20°C to prevent ethenyl group polymerization.
- Stability Testing : Monitor decomposition via TGA or HPLC over 1–6 months ( suggests similar protocols for bicyclic analogs) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in Diels-Alder or cyclopropanation reactions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation. For example, ’s imino ether synthesis could be adapted to study nucleophilic addition pathways .
- Isotopic Labeling : Introduce ¹³C or ²H at the ethenyl position to trace regioselectivity in cycloadditions ( emphasizes critical analysis of isotopic data) .
Q. Table 2: Mechanistic Probes
| Technique | Application |
|---|---|
| Kinetic Isotope Effect (KIE) | Differentiate concerted vs. stepwise mechanisms |
| Trapping Experiments | Identify transient intermediates (e.g., radical or carbocation) |
Q. What computational strategies validate experimental data for this compound’s surface adsorption or reactivity?
Methodological Answer:
Q. How can contradictions in experimental data (e.g., yield discrepancies) be resolved?
Methodological Answer:
Q. What methodologies ensure reproducibility in functionalizing this compound for materials science applications?
Methodological Answer:
- Detailed Protocols : As per , publish step-by-step procedures (e.g., solvent ratios, catalyst loadings) in the main text or supplementary materials .
- Open Data : Share raw spectral data, chromatograms, and computational input files via repositories (’s 5-v requirement) .
Q. How can advanced microspectroscopic techniques (e.g., Raman imaging) enhance analysis of this compound’s interfacial behavior?
Methodological Answer:
- Microspectroscopy : Use techniques from (e.g., AFM-IR) to map surface interactions at nanoscale resolution .
- Correlative Analysis : Overlay spectroscopic maps with SEM/TEM images to correlate structure and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
